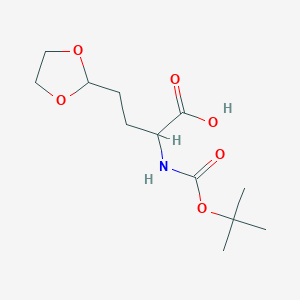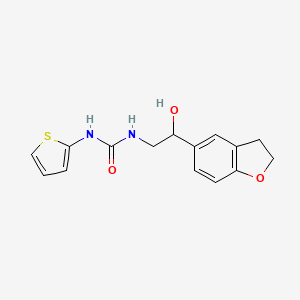
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a dioxolane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the dioxolane ring: The dioxolane ring is formed by reacting the appropriate diol with an aldehyde or ketone under acidic conditions.
Coupling reaction: The protected amine and the dioxolane-containing intermediate are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid can undergo various types of reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Substitution: Substitution reactions yield various substituted dioxolane derivatives.
Oxidation and Reduction: These reactions yield oxidized or reduced forms of the compound, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)pentanoic acid: Similar structure but with an additional carbon in the backbone.
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)propanoic acid: Similar structure but with one less carbon in the backbone.
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)hexanoic acid: Similar structure but with two additional carbons in the backbone.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is unique due to its specific combination of the Boc protecting group and the dioxolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Eigenschaften
IUPAC Name |
4-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(14)15)4-5-9-17-6-7-18-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVSNGIMTVWWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1OCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2820253.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)
![2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2820262.png)

![N-butan-2-yl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2820264.png)
![7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820265.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide](/img/structure/B2820266.png)


![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)

